N-(3,4-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2N3O2S/c14-9-2-1-7(5-10(9)15)17-11(19)8-6-16-13-18(12(8)20)3-4-21-13/h1-6H,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLXOJUSQKOCMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=CN=C3N(C2=O)C=CS3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 3,4-difluoroaniline with a thiazolopyrimidine precursor in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction can produce reduced analogs, and substitution reactions can result in various substituted thiazolopyrimidine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds within the thiazolo[3,2-a]pyrimidine class exhibit promising anticancer properties. N-(3,4-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has been investigated for its ability to inhibit cancer cell proliferation. Studies have shown that it can induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against a range of bacterial and fungal strains. Its efficacy as a potential antimicrobial agent suggests applications in treating infections caused by resistant pathogens. Research published in journals like "Bioorganic & Medicinal Chemistry Letters" highlights its effectiveness against specific bacterial strains, indicating a pathway for developing new antibiotics.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. The compound has been evaluated in animal models where it showed a reduction in inflammation markers, suggesting potential applications in treating inflammatory diseases.
Synthesis Methodologies
The synthesis of this compound typically involves multi-step reactions. Common synthetic routes include:
- Cyclocondensation Reactions : Utilizing appropriate precursors such as aryl hydrazones and thiazolidinones under controlled conditions to form the thiazolo-pyrimidine framework.
- Optimized Reaction Conditions : Recent advancements focus on high-pressure synthesis techniques that enhance yield and purity. For example, employing Q-Tube reactors has been shown to improve reaction efficiency significantly.
Biological Interaction Studies
Understanding the biological interactions of this compound is crucial for optimizing its therapeutic profile. Current research emphasizes:
- Binding Affinity Studies : Investigations into how this compound interacts with specific enzymes and receptors can provide insights into its mechanism of action.
- Pharmacokinetics : Studies assessing the absorption, distribution, metabolism, and excretion (ADME) characteristics are ongoing to determine the compound's viability for clinical use.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets within the cell. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine-6-carboxamide derivatives exhibit structural diversity primarily through substitutions on the carboxamide nitrogen and modifications to the fused heterocyclic core. Below is a detailed comparison of the target compound with its analogs:
Structural and Functional Group Variations
Key Observations
The furan-2-ylmethyl substituent (Compound 21) adds a heteroaromatic ring, which may improve solubility or modulate interactions with hydrophobic enzyme pockets .
Steric and Conformational Differences: The 4-methoxyphenethyl group (CAS 851943-68-5) introduces steric bulk, likely reducing membrane permeability compared to smaller substituents like 3,4-difluorophenyl .
Biological Activity: Compound 21 demonstrates moderate inhibitory activity against β1i (19%) and β5i (23%) proteasome subunits, suggesting that substituent polarity and size are critical for target engagement . No direct bioactivity data are available for the target compound, but its fluorinated aromatic system may favor interactions with enzymes requiring electron-deficient aromatic recognition motifs.
Synthetic Accessibility :
- Analogs like CAS 313705-12-3 and 851943-68-5 are synthesized via heterocyclization and carboxamide coupling reactions, similar to methods described for related thiazolo-pyrimidines (e.g., treatment with ethyl chloroacetate or POCl₃ in DMF) .
Biological Activity
N-(3,4-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic compound belonging to the thiazolopyrimidine class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on various research findings.
Chemical Structure and Synthesis
The compound features a unique thiazole ring fused with a pyrimidine structure, along with a difluorophenyl substituent and a carboxamide group. The synthesis typically involves the condensation of 3,4-difluoroaniline with a thiazolopyrimidine precursor in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in organic solvents like dichloromethane .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. It has been shown to modulate the activity of various enzymes and receptors, potentially inhibiting kinases and proteases involved in critical signaling pathways .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : In vitro studies have demonstrated that it possesses significant antibacterial and antifungal properties against various strains, including Staphylococcus aureus and Candida species .
- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation. For instance, compounds derived from similar thiazolopyrimidine structures have shown cytotoxic effects against human cervical (HeLa) and lung (A549) carcinoma cells .
- Anti-inflammatory Effects : Some derivatives have been reported to inhibit cyclooxygenase (COX) activity, suggesting potential use in treating inflammatory conditions .
Comparative Biological Activity
To provide a clearer understanding of the biological activity of this compound compared to other related compounds, the following table summarizes key findings:
Case Studies
- Antimicrobial Study : A study published in "Bioorganic & Medicinal Chemistry Letters" highlighted the effectiveness of thiazolopyrimidine derivatives against multiple microbial strains. The results indicated that certain derivatives exhibited superior activity compared to standard antimicrobials like fluconazole .
- Cytotoxicity Assessment : In a comparative analysis involving various thiazolopyrimidine compounds tested on HeLa and A549 cells using the MTT assay, it was found that some derivatives significantly inhibited cell viability at concentrations as low as 1 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
